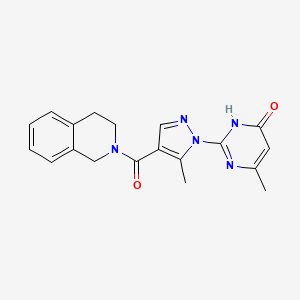![molecular formula C19H21N3O5S B2630538 Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate CAS No. 1090720-76-5](/img/structure/B2630538.png)
Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions:
Initial Step: Begin with the preparation of the starting material, 2-nitrobenzoic acid. This can be achieved through nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Intermediate Formation: Introduce the nitro group into the desired position on the benzene ring.
Amino Acid Derivative: Convert 2-nitrobenzoic acid to 2-nitrobenzyl alcohol through reduction, followed by esterification to form 2-nitrobenzyl ester.
Pyridine Ring Synthesis: The synthesis of the pyridin-3-yl derivative requires preparation of 2-(methylsulfanyl)pyridine via a sulfur-containing nucleophile reaction with 3-halopyridine.
Formamide Introduction: Couple the pyridin-3-yl derivative with a formamide group using formic acid and a suitable coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Compound Formation: Combine the 2-nitrobenzyl ester and the formamidopyridine intermediate under basic or acidic conditions to yield the final product, Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate.
Industrial Production Methods: Industrial production may involve continuous flow chemistry techniques to maintain precision in reaction conditions and improve yield and scalability. Automated systems are used to control parameters such as temperature, pressure, and reagent flow rates.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation at the sulfur atom, potentially forming sulfoxides or sulfones under oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using hydrogenation catalysts or other reducing agents like tin chloride (SnCl₂) in acid.
Substitution Reactions: The nitro and formamido groups can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Tin chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Nucleophiles such as thiolates, amines, or hydroxides.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Varied depending on the nucleophile used, potentially forming sulfonamides, amines, or other functionalized products.
科学研究应用
In Chemistry:
It can serve as a precursor for synthesizing more complex molecules and functional materials.
In Biology:
Used in studies involving molecular interactions and bioactive compound design.
In Medicine:
In Industry:
Used in materials science for the development of novel polymers or as a functional additive in specialized coatings.
作用机制
The compound's mechanism of action hinges on its functional groups:
Molecular Targets and Pathways: The nitro and formamido groups can interact with biological macromolecules, potentially influencing enzyme activity or receptor binding.
Pathways Involved: Likely involves pathways related to redox chemistry and nucleophilic substitutions in biological systems.
相似化合物的比较
Compared to similar compounds like:
Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]carbamoyl}-3-(2-nitrophenyl)propanoate
Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]acetoamido}-3-(2-nitrophenyl)propanoate
属性
IUPAC Name |
propan-2-yl 3-[(2-methylsulfanylpyridine-3-carbonyl)amino]-3-(2-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-12(2)27-17(23)11-15(13-7-4-5-9-16(13)22(25)26)21-18(24)14-8-6-10-20-19(14)28-3/h4-10,12,15H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHWBKOEUIHVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

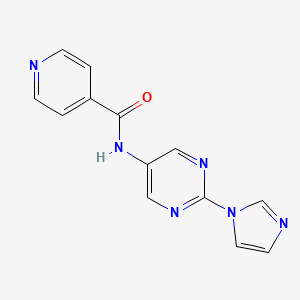
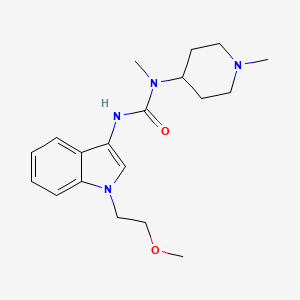
![1-(thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride](/img/structure/B2630461.png)
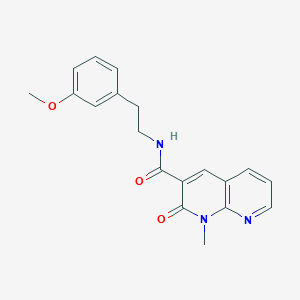
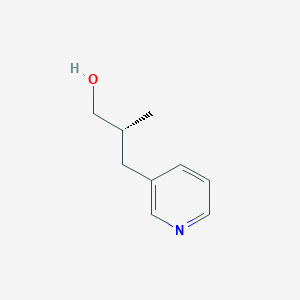
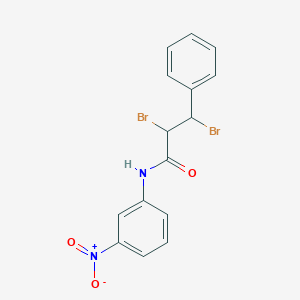
![1-[(1,3-Benzoxazol-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol](/img/structure/B2630465.png)
![N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2630468.png)
![5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2630470.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2630471.png)
![N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2630473.png)

